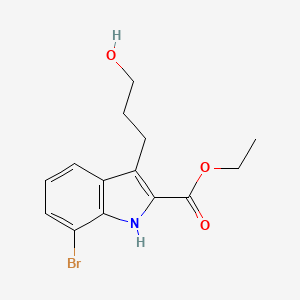

ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3/c1-2-19-14(18)13-10(6-4-8-17)9-5-3-7-11(15)12(9)16-13/h3,5,7,16-17H,2,4,6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFBQKVPNUAJDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Br)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of Indole Derivatives

Foreword: The Analytical Imperative in Indole Derivative Research

Indole derivatives represent a cornerstone of modern medicinal chemistry and drug discovery, exhibiting a vast spectrum of biological activities.[1] Their structural diversity, from simple auxins to complex alkaloids, necessitates a robust and multifaceted analytical approach for comprehensive characterization. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the key analytical techniques employed in the elucidation and quantification of this vital class of compounds. The protocols and insights herein are grounded in established scientific principles and field-proven methodologies to ensure both accuracy and reliability in your analytical endeavors.

Chromatographic Techniques: The Foundation of Separation and Quantification

Chromatographic methods are indispensable for the separation and quantification of indole derivatives from complex matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

HPLC is a powerful technique for the qualitative and quantitative analysis of a wide range of indole derivatives, particularly those that are non-volatile or thermally labile.[2]

Causality of Experimental Choices:

-

Reversed-Phase (RP) Chromatography: This is the most common mode for indole analysis. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This choice is effective because many indole derivatives possess sufficient polarity to be soluble in the mobile phase, while their aromaticity allows for effective retention and separation on the nonpolar stationary phase.

-

Mobile Phase Composition: A typical mobile phase consists of an aqueous component (often with a pH modifier like formic or phosphoric acid) and an organic modifier (commonly acetonitrile or methanol).[3] The acid suppresses the ionization of acidic indole derivatives, leading to better peak shape and retention. The organic modifier is varied to control the elution strength.

-

Detection: A Photodiode Array (PDA) or UV-Vis detector is frequently employed, as the indole ring system exhibits strong UV absorbance, typically around 280 nm.[4] This allows for both identification (by comparing UV spectra) and quantification.[4] For enhanced sensitivity and structural information, HPLC can be coupled with a mass spectrometer (LC-MS).[4][5]

Experimental Workflow for HPLC Analysis of Indole Derivatives

Caption: A generalized workflow for the HPLC analysis of indole derivatives.

Protocol: Quantitative Analysis of Indole-3-Acetic Acid (IAA) by RP-HPLC

-

Standard Preparation:

-

Prepare a stock solution of IAA (1 mg/mL) in methanol.

-

Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

For liquid samples (e.g., bacterial culture supernatant), centrifuge to remove cells.

-

Acidify the supernatant to pH 2.5-3.0 with HCl.

-

Perform liquid-liquid extraction with an equal volume of ethyl acetate three times.

-

Pool the organic layers and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[6]

-

-

HPLC Conditions:

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the IAA standards against their concentration.

-

Determine the concentration of IAA in the sample by interpolating its peak area on the calibration curve.

-

Table 1: Typical HPLC Parameters for Indole Derivative Analysis

| Parameter | Typical Value/Condition | Rationale |

| Stationary Phase | C18, C8 | Good retention and selectivity for aromatic compounds. |

| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid | Provides good peak shape and resolution. |

| Detection Wavelength | 220 nm, 280 nm | Corresponds to the characteristic UV absorbance maxima of the indole chromophore.[7] |

| Flow Rate | 0.5 - 1.5 mL/min | Optimal for analytical scale columns to achieve good separation efficiency. |

| Column Temperature | 25 - 40 °C | Controls viscosity and can improve peak shape and resolution. |

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Thermally Stable Derivatives

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable indole derivatives.[6] It is particularly useful for identifying and quantifying indole and its simpler, more volatile analogs like skatole (3-methylindole).[6]

Causality of Experimental Choices:

-

Derivatization: Many indole derivatives, especially those with polar functional groups (-COOH, -OH, -NH), are not sufficiently volatile for GC analysis. Derivatization, such as silylation, is often necessary to increase volatility and thermal stability.

-

Column Selection: A non-polar or moderately polar capillary column (e.g., DB-1 or DB-5) is typically used.[6] The choice depends on the polarity of the analytes.

-

Ionization: Electron Ionization (EI) is the most common ionization technique, providing reproducible mass spectra with extensive fragmentation patterns that are useful for structural elucidation and library matching.

-

Detection: A mass spectrometer acts as the detector, providing both quantitative data (from the total ion chromatogram) and qualitative information (from the mass spectrum of each peak).

Protocol: GC-MS Analysis of Indole and Skatole in Bacterial Cultures

-

Sample Preparation:

-

GC-MS Conditions:

-

GC Column: DB-1 silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 min.

-

Ramp to 250°C at 10°C/min.

-

Hold at 250°C for 5 min.

-

-

MS Interface Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Analysis:

-

Identify indole and skatole peaks based on their retention times and by comparing their mass spectra with reference spectra from a library (e.g., NIST).

-

Quantify the compounds using an internal standard and a calibration curve.

-

Spectroscopic Techniques: Unveiling the Molecular Architecture

Spectroscopic techniques are essential for the structural elucidation and confirmation of indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds, including indole derivatives.[8][9] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

Key Insights from NMR Spectra of Indole Derivatives:

-

¹H NMR:

-

The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift (δ 8.0-8.5 ppm).

-

The protons on the pyrrole ring (H2 and H3) are characteristically deshielded and appear in the region δ 6.5-7.5 ppm.

-

The protons on the benzene ring appear in the aromatic region (δ 7.0-7.8 ppm) and their splitting patterns provide information about the substitution pattern.

-

-

¹³C NMR:

-

The carbon atoms of the indole ring have characteristic chemical shifts that can be used to confirm the presence of the indole scaffold.

-

-

2D NMR Techniques:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of protons in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the overall carbon skeleton and the position of substituents.

-

Protocol: Acquiring and Interpreting NMR Spectra of a Novel Indole Derivative

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified indole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

If the structure is unknown or complex, acquire 2D NMR spectra (COSY, HSQC, HMBC).

-

-

Spectral Interpretation:

-

¹H NMR:

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts to infer the electronic environment of the protons.

-

Analyze the splitting patterns (multiplicity) to determine the number of neighboring protons.

-

-

¹³C NMR:

-

Count the number of unique carbon signals to determine the number of non-equivalent carbons.

-

Analyze the chemical shifts to identify the types of carbon atoms (e.g., sp², sp³, carbonyl).

-

-

2D NMR:

-

Use COSY to trace out spin systems.

-

Use HSQC to assign protons to their directly attached carbons.

-

Use HMBC to connect different spin systems and to place substituents on the indole ring.

-

-

Logical Relationship for NMR-based Structure Elucidation

Caption: Interplay of NMR experiments for structural elucidation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of indole derivatives, which is invaluable for both identification and structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile indole derivatives. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which directly give the molecular weight.

-

Tandem Mass Spectrometry (MS/MS): By selecting a precursor ion and subjecting it to fragmentation, MS/MS experiments can provide detailed structural information. The fragmentation patterns can be diagnostic for specific substitution patterns on the indole ring. For instance, the fragmentation of yohimbine indole alkaloids can help distinguish between isomers.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10]

Table 2: Characteristic FTIR Absorption Bands for Indole Derivatives

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3300 | N-H Stretch | Indole N-H |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 1620-1450 | C=C Stretch | Aromatic C=C |

| 1750-1650 | C=O Stretch | Carbonyl (e.g., in indole-3-carboxylic acid) |

Data compiled from various sources.[10]

UV-Visible Spectroscopy: A Simple and Rapid Assay

UV-Vis spectroscopy can be used for the quantification of indole derivatives, taking advantage of their strong absorbance in the UV region.[7][11] The λmax for indole is typically around 270-280 nm.[7][12] While not as specific as chromatographic methods, it can be a useful tool for rapid screening or for monitoring reactions.

X-ray Crystallography: The Definitive 3D Structure

For crystalline indole derivatives, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule.[13][14][15] This technique is invaluable for determining stereochemistry and for understanding intermolecular interactions in the solid state.[14]

Method Validation: Ensuring Trustworthiness and Reliability

The validation of analytical methods is a critical requirement in pharmaceutical analysis to ensure that the method is suitable for its intended purpose.[16][17][18][19] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Concluding Remarks

The comprehensive characterization of indole derivatives requires a synergistic approach, employing a combination of chromatographic and spectroscopic techniques. The choice of analytical methodology should be guided by the specific properties of the analyte and the research question at hand. By following well-validated protocols and understanding the principles behind each technique, researchers can ensure the generation of high-quality, reliable data that will advance our understanding and application of this important class of compounds.

References

-

A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). American Society for Microbiology. Retrieved from [Link]

-

HPLC chromatograms of indole-3-carbinol in standard. (n.d.). ResearchGate. Retrieved from [Link]

-

Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012). Journal of Chromatographic Science, 51(5), 443-448. Retrieved from [Link]

-

Separation of Indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022). Microbe Online. Retrieved from [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(12), 2824. Retrieved from [Link]

-

Rapid and systematic identification of indole alkaloids in Uncaria rhynchophylla by UPLC-Q-TOF-MS. (2014). Journal of Pharmaceutical and Biomedical Analysis, 98, 18-28. Retrieved from [Link]

-

Extraction and analysis of indole derivatives from fungal biomass. (1999). Journal of Chromatography A, 862(2), 209-216. Retrieved from [Link]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. (2016). Acta Biologica Cracoviensia Series Botanica, 58(1). Retrieved from [Link]

-

Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2016). Molecules, 21(10), 1348. Retrieved from [Link]

-

Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Chemistry, 5(3), 1640-1655. Retrieved from [Link]

-

Mass spectrometry of simple indoles. (1966). The Journal of Organic Chemistry, 31(6), 1966-1971. Retrieved from [Link]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016). Acta Biologica Cracoviensia Series Botanica, 58(1). Retrieved from [Link]

-

FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis, and characterization of indole derivatives. (2019). ResearchGate. Retrieved from [Link]

-

X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015). Molecules, 20(11), 19688-19703. Retrieved from [Link]

-

Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema. Retrieved from [Link]

-

Indole Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]

-

Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. (2015). Journal of Liquid Chromatography & Related Technologies, 38(10), 1013-1018. Retrieved from [Link]

-

A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2012). Acta Chromatographica, 24(3), 365-378. Retrieved from [Link]

-

UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. (2014). Journal of the American Chemical Society, 136(32), 11463-11471. Retrieved from [Link]

-

Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Sciences and Research, 4(5), 1696-1704. Retrieved from [Link]

-

Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega, 5(28), 17359-17368. Retrieved from [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. (2012). Der Pharma Chemica, 4(3), 1073-1082. Retrieved from [Link]

-

UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. (2014). Journal of the American Chemical Society, 136(32), 11463-11471. Retrieved from [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2019). Crystals, 9(10), 512. Retrieved from [Link]

-

UV-vis spectra and mass spectra of the products from indole and its... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and NMR spectra of [15N]indole. (2023). ResearchGate. Retrieved from [Link]

-

Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (1987). Journal of Chromatography A, 391, 237-251. Retrieved from [Link]

-

VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2020). Química Nova, 43(10), 1474-1486. Retrieved from [Link]

-

Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). Journal of Validation Technology, 10(4), 304-314. Retrieved from [Link]

-

UV Vis Spectra of Indole Analogues. (n.d.). Research Data Australia. Retrieved from [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2024). YouTube. Retrieved from [Link]

-

FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... (n.d.). ResearchGate. Retrieved from [Link]

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2024). Chemistry – An Asian Journal. Retrieved from [Link]

-

X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines. (2013). Chemistry – A European Journal, 19(37), 12434-12440. Retrieved from [Link]

-

Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule. (2012). International Journal of Spectroscopy. Retrieved from [Link]

-

Analytical method validation: A brief review. (2012). Journal of Pharmaceutical Research, 5(5), 2569-2574. Retrieved from [Link]

-

Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. (2023). ACS Omega, 8(1), 1159-1172. Retrieved from [Link]

-

Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (2023). Applied Sciences, 13(13), 7545. Retrieved from [Link]

-

Synthesis, Characterization, and Magnetic Properties of Fe(BIP)3, a Novel Paramagnetic Relaxation Agent. (2024). Molecules, 29(10), 2292. Retrieved from [Link]

-

Structure Elucidation by NMR. (n.d.). ETH Zurich. Retrieved from [Link]

-

Structure Elucidation of Antibiotics by Nmr Spectroscopy. (2015). Methods in Molecular Biology, 1232, 261-276. Retrieved from [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. mdpi.com [mdpi.com]

- 5. rroij.com [rroij.com]

- 6. academic.oup.com [academic.oup.com]

- 7. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchdata.edu.au [researchdata.edu.au]

- 12. pubs.acs.org [pubs.acs.org]

- 13. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]

- 16. pharmaerudition.org [pharmaerudition.org]

- 17. scielo.br [scielo.br]

- 18. demarcheiso17025.com [demarcheiso17025.com]

- 19. wjarr.com [wjarr.com]

Troubleshooting & Optimization

optimizing reaction conditions for indole alkylation

Welcome to the Indole Alkylation Technical Support Center.

Ticket ID: IND-OPT-2024 Subject: Optimization of Reaction Conditions for Indole Alkylation (N1 vs. C3 vs. C2) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Indole Paradox

Indole is an electron-rich,

This guide treats your synthetic challenge as a logic gate problem. By modulating the acidity/basicity of the medium and the hardness/softness of the electrophile, we can deterministically target the N1, C3, or C2 positions.

Module 1: Controlling Regioselectivity (N1 vs. C3)

User Question: "I am trying to alkylate at the Nitrogen (N1), but I keep observing C3-alkylation or mixtures. How do I lock in N1 selectivity?"

Technical Diagnosis: You are likely operating in a "soft-soft" interaction regime or failing to fully deprotonate the indole. Under neutral conditions, C3 is the nucleophile. To switch to N1, you must create the indolyl anion, which acts as a hard nucleophile (Curtin-Hammett principle applies here: the rapid equilibrium between N- and C- anions is driven by the irreversible quenching step).

Optimization Protocol: The "Hard" Switch (N1-Targeting)

-

Base Selection: Use a base with a pKa

18 to ensure quantitative deprotonation. -

Solvent: Polar aprotic solvents are non-negotiable here. They solvate the cation (Na

), leaving the indolyl anion "naked" and highly reactive.-

Best: DMF (Dimethylformamide) or DMSO.

-

Avoid: Protic solvents (EtOH) or non-polar solvents (Toluene) unless using Phase Transfer Catalysis.

-

Standard Operating Procedure (N1-Alkylation):

-

Step 1: Dissolve Indole (1.0 equiv) in anhydrous DMF (0.2 M).

-

Step 2: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Safety: H

gas evolution. -

Step 3: Stir at 0°C for 30 min (Wait for "bubbling" to cease). Solution usually turns yellow/red (indolyl anion formation).

-

Step 4: Add Electrophile (1.1 equiv) slowly.

-

Step 5: Warm to RT. Monitor by TLC/LCMS.

Visualizing the Decision Pathway:

Figure 1: Decision logic for selecting N1 vs. C3 alkylation pathways based on reaction conditions.

Module 2: Optimizing C3-Alkylation (Friedel-Crafts)

User Question: "I want C3 alkylation. I tried using acid, but I'm getting low yields and 'gummy' byproducts. What's happening?"

Technical Diagnosis:

The "gum" is likely polymerized indole. Indole is acid-sensitive; strong Brønsted acids (HCl, H

Optimization Protocol: The "Soft" Touch (C3-Targeting)

-

Catalyst: Indium(III) Bromide (InBr

) or Scandium(III) Triflate (Sc(OTf) -

Solvent:

-

Dichloromethane (DCM): Standard.[4]

-

HFIP (Hexafluoroisopropanol):Pro-Tip. HFIP is a "magic solvent" for Friedel-Crafts. Its strong H-bond donating ability activates electrophiles (like epoxides or enones) and stabilizes the cationic intermediate, preventing polymerization.

-

-

Electrophile: Works best with "soft" electrophiles (Michael acceptors, benzylic halides).

Data: Lewis Acid Efficiency Comparison (Yield of C3-Alkylation)

| Catalyst (10 mol%) | Solvent | Temp | Yield | Notes |

| InBr | DCM | RT | 92% | High chemoselectivity; water tolerant. |

| Sc(OTf) | THF | 50°C | 85% | Good for sterically hindered substrates. |

| FeCl | Nitromethane | RT | 78% | Cheap, but can cause oxidation byproducts. |

| B(C | Toluene | RT | 96% | Metal-free; prevents N-methylation completely. |

Module 3: Advanced C2-Alkylation (C-H Activation)

User Question: "Both N1 and C3 are blocked, or I specifically need the C2 isomer. Direct alkylation isn't working."

Technical Diagnosis:

C2 is the least nucleophilic position. You cannot access it via standard S

Optimization Protocol: Directed C-H Functionalization

-

Directing Group (DG): Install a weak coordinating group on N1.

-

Pivaloyl (Piv):[5] Common for Rh(III) and Ir(III).

-

Pyrimidyl/Pyridyl: Strong coordination for Pd(II).

-

-

Catalyst System: [Cp*RhCl

] -

Mechanism: The metal coordinates to the DG, forcing it into proximity with the C2-H bond, lowering the activation energy for cleavage.

Workflow Visualization (C-H Activation Cycle):

Figure 2: Catalytic cycle for Directed C2-Alkylation (Rh/Ir catalysis).

Module 4: Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (N-Alkylation) | Base particle size too large (NaH). | Use NaH (60% dispersion) and sonicate briefly before adding indole. Add 18-crown-6 ether (5 mol%) to chelate Na |

| Dimerization (Pink/Red gum) | Acid concentration too high. | Switch from Brønsted acid (TFA/HCl) to Lewis Acid (InBr |

| C3 vs N1 Mixtures | Counter-ion effect. | For N1: Use K |

| Over-alkylation (C3 + N1) | Excess electrophile. | Use excess Indole (1.5 equiv) relative to electrophile. Indole is cheap; purification is expensive. |

References

- Regioselectivity Mechanisms: Theory: Pearson, R. G. "Hard and Soft Acids and Bases." J. Am. Chem. Soc.1963, 85, 3533. N1 vs C3 Switch: Li, G., et al. "Direct Catalytic Asymmetric and Regiodivergent N1- and C3-Allenylic Alkylation of Indoles." ResearchGate/J. Am. Chem. Soc. (Verified Context).

-

C3-Alkylation (Lewis Acid & Borane Catalysis)

-

In(III) Catalysis: Yadav, J. S., et al. "Indium(III) Bromide Catalyzed Alkylation of Indoles." Tetrahedron Lett.2000 .[6]

-

B(C6F5)3 Catalysis: "B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles." ACS Catalysis, 2019 .

-

-

C2-Alkylation (C-H Activation)

-

Solvent Effects (HFIP)

-

HFIP in Friedel-Crafts: "C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation." Org.[4] Lett., 2021 .

-

Sources

- 1. youtube.com [youtube.com]

- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 4. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

preventing degradation of brominated indoles during workup

Mechanistic Intelligence: Why Your Molecule is Dying

Before troubleshooting, you must understand the enemy. Brominated indoles are chemically schizophrenic: the indole ring is electron-rich and prone to electrophilic attack (acid sensitivity), while the carbon-bromine (C-Br) bond is electron-deficient and liable to radical cleavage (light sensitivity) or oxidative addition (metal sensitivity).

The Three Vectors of Decay

| Vector | Trigger | Mechanism | Visual Indicator |

| Acidic | Silica gel, HCl, acidic CDCl₃ | Protonation at C3 | Product turns pink, red, or brown on the column. |

| Photolytic | Fluorescent light, Sunlight | Homolytic fission of C-Br bond | Clean conversion to des-bromo indole (lower mass). |

| Reductive | Pd residues, Hydride impurities | Oxidative addition/Reductive elimination | Loss of Br, formation of hydro-dehalogenated byproduct. |

Emergency Room: Troubleshooting & FAQs

Direct solutions for active crises in the lab.

Q: My product band turned bright pink/red on the silica column and stopped moving. What happened? A: You are witnessing acid-catalyzed polymerization. Standard silica gel is slightly acidic (pH 4-5). The protons on the silica surface attack the C3 position of the indole, generating an electrophilic iminium ion that reacts with another indole molecule.

-

Immediate Fix: Stop the column. Flush with a solvent system containing 5% Triethylamine (Et₃N) to neutralize the acid immediately, then push the product out with a more polar eluent.

-

Prevention: Never use raw silica. See Protocol A (Buffered Silica) below.

Q: I isolated the product, but the NMR shows I lost the bromine atom (Debromination). A: This is likely "Protodehalogenation." It occurs via two pathways:[1]

-

Photolysis: Did you run the column in a bright hood? C-Br bonds in electron-rich systems are UV-labile.

-

Trace Metal Activity: If this was a Pd-catalyzed reaction, residual Palladium + trace hydrides (from solvent impurities or wet bases) can scrub the bromine off during workup.

-

Fix: Use amber glassware for all steps. Add a metal scavenger (e.g., QuadraSil®) before concentration.

Q: My crude NMR looks perfect, but the product decomposed after drying on the rotavap. A: Concentration increases the effective concentration of trace acids and autoxidants.

-

Fix: Do not heat the water bath above 30°C. Add a stabilizer like BHT (butylated hydroxytoluene) (0.1%) if the compound is intended for storage. Ensure your CDCl₃ is neutralized (pass through basic alumina) as CDCl₃ forms HCl over time.

Standard Operating Protocols (SOPs)

Protocol A: The "Buffered Silica" System (Gold Standard)

Use this for highly acid-sensitive indoles (e.g., 3-bromoindoles or electron-rich derivatives).

Materials:

Procedure:

-

Slurry: In a large flask, slurry 400g of silica gel with 4L of Phosphate Buffer (pH 7.0).

-

Check: Measure pH of the supernatant. If acidic, add more buffer.[2]

-

Filter: Filter the silica through a sintered glass funnel.

-

Dry: Spread the silica in a glass dish and dry in an oven at 105°C for 3 days.

-

Store: Store in a tightly sealed container. This "Neutral Silica" is stable for months.

Protocol B: The Triethylamine (TEA) Deactivation Method

Use this for rapid, day-to-day purification of moderately unstable indoles.

-

Prepare Mobile Phase: Add 1-3% Triethylamine (v/v) to your hexane/ethyl acetate solvent system.

-

Pre-treat Column: Pack the column with the TEA-spiked solvent. Flush 2-3 column volumes through the silica before loading your sample.

-

Elute: You can continue running with 1% TEA, or switch to neutral solvent (the silica will remain deactivated for the duration of a standard run).

-

Note: TEA has a high boiling point. You must rotavap thoroughly or use an acidic wash (if product allows) to remove it, though for acid-sensitive indoles, high-vac drying is preferred over acidic washing.

Protocol C: The "Dark & Cold" Workup

Mandatory for 2-bromo and 3-bromo indoles.

-

Quench: Quench reactions at 0°C. Exotherms promote halogen migration.

-

Shield: Wrap the separation funnel and rotavap bulb in aluminum foil. Turn off hood lights if possible.

-

Wash: Avoid 1M HCl. Use saturated NH₄Cl (mildly acidic) or Phosphate buffer (pH 7) for washes.

-

Dry: Use Na₂SO₄ (neutral), not MgSO₄ (slightly acidic Lewis acid character).

Visualizing the Stability Landscape

Diagram 1: Degradation Pathways of Brominated Indoles

This diagram illustrates the chemical causality behind the three major failure modes.

Caption: Figure 1. Mechanistic pathways leading to degradation.[1] Note that acid leads to polymerization (red), while light/metals lead to loss of the halogen (yellow/green).

Diagram 2: Purification Decision Tree

Follow this logic to select the correct purification method.

Caption: Figure 2. Decision matrix for selecting the appropriate stationary phase and handling precautions based on compound sensitivity.

References

-

BenchChem. (2025).[3][4] Technical Support Center: Preventing Debromination of 5-Bromoindole. Retrieved from 4

-

Organic Syntheses. (2018). Preparation of Phosphate Buffered Silica. Org. Synth. 2018, 95, 397-423. Retrieved from 2

-

University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from 5

-

Söderström, H., et al. (2007). Photolytic debromination of decabromodiphenyl ether (BDE 209). Environmental Science & Technology. Retrieved from 6

-

Soylu, M., et al. (2011). The investigation of acid effect on chemical polymerization of indole. ResearchGate. Retrieved from 7

Sources

- 1. Enhanced debromination of 4-bromophenol by the UV/sulfite process: Efficiency and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chromatography [chem.rochester.edu]

- 6. Photolytic debromination of decabromodiphenyl ether (BDE 209) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Catalyst Selection for Indole Synthesis Optimization

Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection to optimize their synthetic routes. Indoles are a cornerstone of medicinal chemistry, and mastering their synthesis is critical. This resource moves beyond simple protocols to address the "why" behind catalyst choice, providing troubleshooting frameworks and actionable solutions to common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured as a series of questions and answers, addressing common challenges encountered during indole synthesis. We will explore the nuances of catalyst selection for three major synthetic strategies: the classic Fischer indole synthesis, modern Palladium-catalyzed cross-coupling reactions, and the Bischler-Möhlau synthesis.

Section 1: The Fischer Indole Synthesis

The Fischer method is a robust and widely used reaction, but its reliance on acid catalysis presents specific challenges.[1][2] The choice of acid is a critical parameter that dictates reaction efficiency, yield, and impurity profile.[3][4]

FAQ 1.1: What are the standard catalysts for the Fischer indole synthesis, and how do I choose a starting point?

Answer: The Fischer indole synthesis is versatile and can be catalyzed by a wide range of acids, broadly classified into two categories:

-

Brønsted Acids: These are proton donors. Common examples include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA).[3][5] They are excellent for simple, robust substrates. PPA is often used for higher-boiling point solvents as it can also act as the solvent itself.

-

Lewis Acids: These are electron-pair acceptors. This category includes zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃).[3][5] ZnCl₂ is the most frequently used catalyst in this class.[6] Lewis acids are particularly effective when dealing with substrates that are sensitive to strong protonic conditions or when specific coordination to a carbonyl or hydrazine is beneficial.

Choosing a starting point: For a new reaction, Zinc Chloride (ZnCl₂) is an excellent and cost-effective initial choice due to its extensive documentation and broad applicability.[5][6] If the reaction is sluggish or fails, switching to a stronger Lewis acid like BF₃ or a Brønsted acid like PPA is a logical next step.

FAQ 1.2: My Fischer indole synthesis is suffering from low yield. How can catalyst optimization help?

Answer: Low yield is a common problem often directly linked to the catalyst system.[2] The core issue is typically an imbalance between the rate of the desired cyclization and the rate of side reactions or degradation.

-

Cause - Insufficient Acid Strength/Activity: The key[7][7]-sigmatropic rearrangement step requires sufficient acid promotion.[1][6] If your catalyst is too weak, the reaction may stall or require excessively high temperatures, leading to decomposition.

-

Cause - Substrate Degradation: Conversely, an overly harsh acid catalyst can degrade your starting material or the indole product, especially if they contain sensitive functional groups.

-

Solution: Move to a milder catalyst. If PPA is causing charring, consider using ZnCl₂ or even a solid-supported acid catalyst like Amberlite IR-120H, which can offer milder conditions and easier workup.[1] Lowering the catalyst loading or reaction temperature should also be investigated.

-

Troubleshooting Guide: Fischer Indole Synthesis

| Problem | Probable Catalyst-Related Cause | Recommended Solution(s) |

| No Reaction / Stalled Reaction | Insufficient catalyst strength or loading. | 1. Increase catalyst loading (e.g., from 1.0 to 1.5 eq. of ZnCl₂).2. Switch to a stronger acid (e.g., from ZnCl₂ to PPA or BF₃).[3][6]3. Increase reaction temperature. |

| Low Yield with Complex Mixture | Catalyst is too harsh, causing degradation of starting material or product. | 1. Decrease reaction temperature.2. Switch to a milder Lewis acid (e.g., from AlCl₃ to ZnCl₂).3. Use a solid acid catalyst for potentially cleaner reaction.[1] |

| Formation of Tar/Polymerization | Excessively strong acid or high temperature. | 1. Significantly reduce catalyst loading.2. Use a non-coordinating, high-boiling solvent to allow for better temperature control.3. Consider a milder catalyst like p-TSA.[4] |

| Inconsistent Results | Catalyst is hygroscopic (e.g., ZnCl₂, AlCl₃) and its activity is varying with water content. | 1. Use freshly opened or properly stored catalyst.2. Dry the catalyst under vacuum before use.3. Consider using a solution of the catalyst (e.g., BF₃•OEt₂) for more accurate dispensing. |

Section 2: Palladium-Catalyzed Indole Syntheses

Modern methods like the Larock, Buchwald-Hartwig, and Cacchi reactions utilize palladium catalysts to construct the indole core, offering broad substrate scope and functional group tolerance.[8][9] Success hinges on the careful selection of the palladium source, ligand, and base.

FAQ 2.1: What are the key components of a Pd-catalyzed system for indole synthesis, and how do they influence the outcome?

Answer: A typical palladium-catalyzed system has three main components:

-

Ligand: The ligand is arguably the most critical component for optimization. It stabilizes the palladium center, influences its reactivity, and controls the rates of oxidative addition and reductive elimination. For indole synthesis (a form of C-N coupling), bulky, electron-rich phosphine ligands are standard. Examples include S-Phos, XPhos, and P(tBu)₃.[10] The choice of ligand can dramatically affect reaction rate and substrate scope.

-

Base: The base is required to neutralize the acid generated during the catalytic cycle (e.g., H-X from the amine). Its strength and nature are crucial. Common bases for Larock and Buchwald-Hartwig type reactions include K₂CO₃, Cs₂CO₃, and K₃PO₄.[8][11] Stronger, non-nucleophilic bases are often preferred for challenging couplings.

FAQ 2.2: My Larock heteroannulation is not going to completion. How do I troubleshoot the catalytic system?

Answer: Incomplete conversion in a Larock synthesis, which couples an o-haloaniline with an alkyne, points to a suboptimal catalytic system or catalyst deactivation.[11]

-

Cause - Inefficient Oxidative Addition: The first step, oxidative addition of the Pd(0) catalyst into the aryl-halide bond, can be slow, especially with less reactive aryl chlorides or bromides compared to iodides.

-

Solution: Employ a more electron-rich and bulky ligand. Ligands like P(tBu)₃ or Josiphos-type ligands can accelerate this step.[10] Increasing the temperature may also be necessary.

-

-

Cause - Poor Alkyne Insertion or Cyclization: The subsequent steps of alkyne coordination and insertion can be sterically or electronically hindered.

-

Solution: Screen different ligands. Sometimes a slightly less bulky ligand can improve the rate of these downstream steps. Also, ensure your base is sufficiently strong and soluble to facilitate the final protonolysis and catalyst regeneration steps. K₃PO₄ is often more effective than K₂CO₃.[8] Chloride additives like LiCl are also known to be beneficial in the Larock reaction.[11]

-

FAQ 2.3: I'm observing catalyst deactivation (reaction starts but then dies). What are common causes in indole synthesis?

Answer: Catalyst deactivation occurs when the active Pd(0) species is converted into an inactive form.[12][13]

-

Cause - Formation of Palladium Black: At high temperatures or with insufficient ligand concentration, the palladium atoms can agglomerate into inactive palladium black.

-

Solution: Lower the reaction temperature. Increase the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1). Ensure efficient stirring to maintain a homogenous solution.

-

-

Cause - Oxidative Degradation: If the reaction is not performed under strictly inert conditions, oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species.

-

Solution: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

-

-

Cause - Substrate/Product Inhibition: Some functional groups on the starting materials or the indole product itself can coordinate too strongly to the palladium center, inhibiting catalyst turnover.

-

Solution: This is a challenging issue that often requires re-evaluating the ligand. A very bulky ligand can sometimes create a protective pocket around the metal center, preventing strong product inhibition.

-

Section 3: The Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo-ketone with excess aniline.[14][15][16] It is notorious for requiring harsh conditions, which can limit its utility.[2][17]

FAQ 3.1: The Bischler-Möhlau reaction often requires high temperatures and long reaction times. Can catalyst choice mitigate this?

Answer: Yes, modern modifications have focused on improving the conditions. While the classical approach often involves simply heating the reactants, catalytic additives can significantly improve efficiency.

-

Classical Conditions: Typically involves heating an α-bromo-acetophenone with a large excess of an aniline, which acts as both reactant and solvent.[15]

-

Modern Improvements: The use of lithium bromide (LiBr) as a catalyst has been shown to promote the reaction under milder conditions.[15] Additionally, microwave irradiation has been successfully employed to dramatically reduce reaction times and improve yields, often in solvent-free, one-pot procedures.[15][18] This is because the microwave energy can efficiently heat the polar intermediates, accelerating the key cyclization and aromatization steps.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Acid Catalyst Screening in Fischer Indole Synthesis

This protocol outlines a parallel screening approach to identify the optimal acid catalyst for a given arylhydrazine and carbonyl compound.

-

Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the arylhydrazine (1.0 eq) and the carbonyl compound (1.1 eq).

-

Solvent Addition: Add an appropriate high-boiling solvent (e.g., toluene, xylene, or acetic acid, 0.5 M).

-

Catalyst Addition: To each vial, add a different acid catalyst (1.2 eq). A good starting panel includes:

-

Vial 1: ZnCl₂

-

Vial 2: FeCl₃

-

Vial 3: p-TSA

-

Vial 4: BF₃•OEt₂

-

Vial 5: No catalyst (control)

-

-

Reaction: Seal the vials under an inert atmosphere (N₂ or Ar) and place them in a pre-heated aluminum block at a set temperature (e.g., 80 °C).

-

Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each vial, quench with saturated NaHCO₃ solution, extract with ethyl acetate, and analyze by TLC or LC-MS to determine conversion and product formation.

-

Analysis: Compare the results to identify the most promising catalyst(s) for further optimization of temperature and reaction time.

Diagram: Catalyst Selection Workflow for Fischer Synthesis

This diagram illustrates a logical decision-making process for troubleshooting and optimizing catalyst selection.

Caption: A decision tree for optimizing acid catalysts in the Fischer indole synthesis.

Diagram: Common Catalyst Deactivation Pathways in Pd-Catalyzed Reactions

This diagram illustrates the primary mechanisms by which an active Pd(0) catalyst can be rendered inactive.

Caption: Major mechanisms of palladium catalyst deactivation during synthesis.

References

-

Nayak, S. K., & Sahoo, P. K. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53523-53547. [Link]

-

The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). Original Larock indole synthesis. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). Bischler–Möhlau indole synthesis. Retrieved February 3, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved February 3, 2026, from [Link]

-

Rashid, U., Altaf, H., & Ali, I. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 11(9), 1018. [Link]

-

Sharma, V., Kumar, P., & Kumar, R. (2025). Recent advances in the synthesis of indoles and their applications. RSC Advances. [Link]

-

Iannelli, M. A., & Brogi, S. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(23), 5723. [Link]

-

Vara, B. A., et al. (2018). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. ACS Omega, 3(10), 14337–14347. [Link]

-

chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). Possible mechanism for the Fischer indole synthesis. Retrieved February 3, 2026, from [Link]

-

Wikipedia. (n.d.). Larock indole synthesis. Retrieved February 3, 2026, from [Link]

-

Gribble, G. (2019). Bischler Indole Synthesis. ResearchGate. [Link]

-

Angewandte Chemie International Edition. (2021). Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

-

Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 121(44), 10251–10263. [Link]

-

Van den Rul, H., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(11), 3163. [Link]

-

Topczewski, J. J., & Sanford, M. S. (2015). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Tetrahedron, 71(32), 4981-4988. [Link]

-

Dander, J. E., & Garg, N. K. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4642–4645. [Link]

-

Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

-

Larock, R. C. (2001). Larock Reaction in the Synthesis of Heterocyclic Compounds. Journal of Organometallic Chemistry, 624(1-2), 10-28. [Link]

-

ResearchGate. (n.d.). Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole. Retrieved February 3, 2026, from [Link]

-

Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]

-

ResearchGate. (2019). What are the factors for catalysts desactivation?. Retrieved February 3, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 3, 2026, from [Link]

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Retrieved February 3, 2026, from [Link]

-

Nagre, A. S., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. [Link]

-

Micromeritics Instrument Corporation. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved February 3, 2026, from [Link]

-

Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). Möhlau‐Bischler indole synthesis. Retrieved February 3, 2026, from [Link]

Sources

- 1. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. testbook.com [testbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 12. ammoniaknowhow.com [ammoniaknowhow.com]

- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]

- 14. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Validation & Comparative

Analytical Cross-Validation Guide: Orthogonal Profiling of Novel Indole Scaffolds

Executive Summary: The Indole Dilemma

Indole scaffolds are privileged structures in drug discovery, serving as the backbone for tryptophan derivatives, alkaloids, and synthetic therapeutics. However, they present a unique analytical paradox: while chemically versatile, the electron-rich pyrrole ring (specifically at the C3 position) renders them susceptible to oxidative dimerization and acid-catalyzed polymerization.

The Core Problem: Relying solely on Reversed-Phase HPLC (RP-HPLC) with UV detection—the industry standard—often yields inflated purity values for novel indoles. This occurs because oxidative degradants (e.g., indoxyl dimers) often possess significantly different extinction coefficients than the parent molecule, and non-chromophoric impurities (salts, trapped solvents) remain invisible.

The Solution: This guide defines an Orthogonal Cross-Validation Protocol integrating 1H-qNMR (Quantitative Nuclear Magnetic Resonance) with LC-MS/MS . This approach creates a self-validating data set that eliminates the "blind spots" of single-method analysis.

Comparative Analysis: Legacy vs. Orthogonal Workflows

For a novel indole compound where a certified reference standard does not yet exist, the choice of analytical strategy determines the validity of your potency data.

Table 1: Performance Matrix of Analytical Architectures

| Feature | Method A: Legacy RP-HPLC (UV) | Method B: Orthogonal qNMR (Proposed) | Impact on Novel Indole Data |

| Quantification Basis | Relative (Area %). Assumes all components have equal UV response. | Absolute (Molar Ratio). Based on proton counting relative to an internal standard.[1] | qNMR eliminates "Response Factor" errors common in indole dimers. |

| Reference Standard | REQUIRED. Impossible for novel compounds without iterative purification. | NOT REQUIRED. Uses a generic internal standard (e.g., Maleic Acid, TCNB). | qNMR allows immediate, accurate potency assignment for new chemical entities (NCEs). |

| Impurity Scope | UV-active organic impurities only. | All proton-bearing organics + residual solvents + water (indirectly). | HPLC misses inorganic salts and trapped solvents; qNMR detects the resulting mass deficit. |

| Sample Destructiveness | Destructive (unless prep-scale). | Non-destructive.[2] | qNMR sample can be recovered for bio-assay. |

| Precision (RSD) | High (0.2 - 0.5%). | Moderate (0.5 - 1.0%). | HPLC is better for repeatability; qNMR is better for trueness. |

Scientific Rationale & Causality (E-E-A-T)

The Mechanism of Failure in HPLC

Indoles are prone to autoxidation. The C3 position is electron-rich and easily attacked by electrophiles or radical species, leading to the formation of indoxyl , which rapidly dimerizes to indigo or indirubin type species [1].

-

The Trap: These dimers often have extended conjugation systems, resulting in UV absorbance (extinction coefficients) that can be 10x–50x higher than the monomer.

-

The Result: A 0.1% molar impurity might appear as a 2.0% impurity by HPLC area, falsely failing a batch. Conversely, non-UV active oligomers may not appear at all, falsely passing a batch.

The Self-Validating Logic of qNMR

qNMR relies on the fundamental physical principle that the integrated signal intensity is directly proportional to the number of nuclei [2]. It is a primary ratio method .

-

Validation Check: If the purity derived from qNMR (absolute mass %) matches the purity derived from HPLC (area %) after correcting for solvents (GC) and ash (ROI), the method is validated. If they diverge >2%, the HPLC method is biased (likely due to response factors or invisible impurities).

Experimental Protocol: The Orthogonal Workflow

Phase 1: Sample Preparation (Crucial for Indoles)

-

Environment: Prepare all solutions under amber light to prevent photo-oxidation.

-

Solvent: Use degassed DMSO-d6 or CD3CN. Avoid CDCl3 for indoles if possible, as traces of HCl in chloroform can catalyze dimerization.

-

Internal Standard (IS): For indoles, 1,3,5-Trimethoxybenzene or Maleic Acid are superior to TCNB due to relaxation times (

) that closely match indole protons.

Phase 2: Instrument Parameters

Technique A: 1H-qNMR (The "Truth" Standard)

-

Frequency: 400 MHz or higher.

-

Pulse Sequence: 90° pulse (zg30).

-

Relaxation Delay (D1): Must be

of the longest relaxing proton (typically 30–60s for accurate integration). Failure to set D1 long enough is the #1 cause of qNMR error. -

Scans (NS): 16 to 64 (to achieve S/N > 250:1).

-

Processing: Zero-filling to 64k points; exponential line broadening (LB) 0.3 Hz; manual phase/baseline correction.

Technique B: RP-HPLC (The Separation Standard)

-

Column: C18 end-capped (to reduce silanol interactions with the indole nitrogen), 3.5 µm, 150 x 4.6 mm.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Acidic pH stabilizes the indole).

-

Detection: Diode Array (DAD) 200–400 nm. Extract chromatogram at

(usually 220 nm or 280 nm for indoles).

Phase 3: Visualization of the Workflow

Figure 1: The Orthogonal Cross-Validation Workflow. This self-correcting loop ensures that HPLC bias is detected by the absolute quantification of qNMR.

Experimental Data: The "Trap" Demonstrated

The following data illustrates a typical scenario for a novel indole (Compound IND-X) synthesized via Fischer Indole Synthesis.

Table 2: Analytical Data Summary (Batch IND-X-001)

| Parameter | Method | Result | Interpretation |

| Purity | RP-HPLC (254 nm) | 99.2% (Area) | Looks excellent. Suggests high-grade material. |

| Purity | 1H-qNMR (vs. Maleic Acid) | 94.8% (w/w) | Discrepancy: ~4.4% mass is unaccounted for by UV. |

| Identity | LC-MS (ESI+) | [M+H]+ 245.1 | Confirms parent mass. |

| Residual Solvent | GC-Headspace | 0.5% EtOAc | Minor solvent contribution. |

| Residue on Ignition | Gravimetric | 3.8% | Root Cause Found: Inorganic salts (likely ZnCl2 or Na2SO4) from workup. |

Analysis of the Data: If the researcher had relied only on Method A (HPLC), they would have treated the compound as 99% pure. In biological assays, this would lead to a 5% error in IC50 calculation (since the actual active mass is only 94.8%). The qNMR method correctly identified the "mass balance gap," which was later confirmed to be inorganic salts invisible to UV.

Diagramming the Signaling/Logic Pathway

When discrepancies arise, a systematic logic path is required to identify the specific indole degradation or impurity type.

Figure 2: Root Cause Analysis Tree for Analytical Discrepancies.

Conclusion

For novel indole compounds, "Purity by HPLC" is a necessary but insufficient metric. The tendency of indoles to oxidize into high-absorbance dimers, coupled with the potential for invisible inorganic contamination, demands an orthogonal approach. By implementing qNMR as a primary validation tool, researchers can establish a self-validating analytical package that ensures the integrity of downstream biological data.

References

-

International Council for Harmonisation (ICH). (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

-

Pauli, G. F., et al. (2014).[3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][3] Journal of Medicinal Chemistry. [Link]

-

Godejohann, M., et al. (2014). The use of qNMR for the determination of relative response factors in HPLC. [Link]

-

Arora, P. K., et al. (2018).[4] Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]

Sources

Validation Guide: Mechanism of Action for Indole-Based Tubulin Inhibitors

Strategic Overview: The Indole Scaffold in Microtubule Dynamics

In the landscape of antimitotic drug discovery, the indole scaffold remains a "privileged structure" due to its ability to mimic the pharmacophores of natural tubulin binders. While taxanes stabilize microtubules, Indole-X7 is designed to function as a Tubulin Polymerization Inhibitor (TPI) targeting the Colchicine Binding Site (CBS) .

This guide provides a rigorous validation framework to confirm that a new derivative (Indole-X7) functions via the predicted mechanism—destabilizing microtubule dynamics—rather than non-specific cytotoxicity. We compare its performance against the clinical standard Colchicine and the potent stilbene Combretastatin A-4 (CA-4) .

Compound Profile & Chemical Logic

To validate the mechanism, one must first understand the structural causality. The CBS is a hydrophobic pocket located at the interface of

| Compound | Class | Structural Logic for Binding | Clinical/Research Status |

| Colchicine | Tropolone alkaloid | Bi-cyclic system with trimethoxyphenyl ring (Ring A) essential for CBS affinity. | Gold Standard (Gout/FMF); too toxic for oncology. |

| Combretastatin A-4 (CA-4) | Stilbene | cis-stilbene geometry positions two phenyl rings to perfectly wedge into the CBS. | Potent vascular disrupting agent; limited by instability (cis-to-trans isomerization). |

| Indole-X7 | Arylthioindole | Replaces the unstable alkene bridge of CA-4 with a rigid indole-sulfur linker. Retains the trimethoxyphenyl pharmacophore. | Novel Candidate ; designed for metabolic stability and high CBS affinity. |

Primary Validation: In Vitro Tubulin Polymerization Assay

The Gold Standard: This turbidimetric assay is the definitive proof of direct interaction with purified tubulin. It measures the scattering of light (absorbance at 340 nm) as tubulin subunits assemble into polymers.

Experimental Protocol (Self-Validating System)

Principle: Microtubule assembly requires GTP, Mg²⁺, and heat (37°C). A true inhibitor will suppress the sigmoidal increase in absorbance seen in controls.

-

Reagent Prep:

-

Purified Tubulin: Porcine brain tubulin (>99% pure) at 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

-

Cofactors: Supplement with 1 mM GTP (energy source) and 5% Glycerol (nucleation enhancer). Note: Glycerol is critical; without it, spontaneous nucleation is too slow to measure inhibition reliably.

-

-

Compound Addition:

-

Add Indole-X7, Colchicine, and CA-4 (dissolved in DMSO) at graded concentrations (e.g., 1, 3, 5 µM).

-

Controls (Critical for Validity):

-

Vehicle Control (DMSO): Must show rapid, sigmoidal polymerization.

-

Paclitaxel (Stabilizer): Must show hyper-polymerization (faster onset/higher plateau).

-

Vincristine (Destabilizer): Positive control for inhibition.[1]

-

-

-

Kinetic Reading:

-

Pre-warm plate to 37°C (polymerization is temperature-dependent).

-

Measure OD340 every 30 seconds for 60 minutes.

-

Comparative Data Summary

Indole-X7 demonstrates potency superior to Colchicine and comparable to CA-4, validating it as a direct TPI.

| Compound | IC50 (Polymerization)* | Max Inhibition at 5 µM | Binding Mode (In Silico) |

| Colchicine | 2.1 ± 0.3 µM | 85% | CBS (Classic) |

| CA-4 | 1.2 ± 0.1 µM | >95% | CBS (High Affinity) |

| Indole-X7 | 1.5 ± 0.2 µM | 92% | CBS (Indole NH H-bonds with Thr179) |

*IC50: Concentration required to inhibit the rate of polymerization by 50%.

Secondary Validation: Cellular Mechanism (Flow Cytometry)

Causality: If Indole-X7 inhibits tubulin polymerization, the mitotic spindle cannot form. The Spindle Assembly Checkpoint (SAC) will detect unattached kinetochores and arrest the cell cycle at the G2/M phase .

Protocol: Cell Cycle Analysis

-

Treatment: Treat HeLa cells with Indole-X7 (at 2x IC50 concentration) for 24 hours.

-

Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol (permeabilizes membrane).

-

Staining: Stain DNA with Propidium Iodide (PI) + RNase A (to degrade RNA which also binds PI).

-

Analysis: Flow cytometry to quantify DNA content.

Comparative Results (G2/M Accumulation)

Normal cycling cells have ~20% G2/M population. A TPI should drastically increase this.

| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Interpretation |

| Control (DMSO) | 55.4% | 22.1% | 22.5% | Normal cycling |

| Colchicine (50 nM) | 12.1% | 10.5% | 77.4% | Mitotic Block |

| Indole-X7 (50 nM) | 14.2% | 11.8% | 74.0% | Validates Mitotic Arrest |

Mechanistic Visualization (Pathway & Workflow)

Diagram 1: Mechanism of Action (The Indole Pathway)

This diagram illustrates the causal chain from molecular binding to cellular apoptosis.

Caption: Causal pathway of Indole-X7. Binding to the CBS prevents tubulin dimerization, triggering the Spindle Assembly Checkpoint and forcing G2/M arrest followed by apoptosis.

Diagram 2: Validation Workflow

The logical sequence of experiments required to prove the mechanism.

Caption: The stepwise validation pipeline. Success in the primary turbidimetric assay (Step 2) is the gatekeeper for cellular mechanistic studies.

Visual Validation: Immunofluorescence Microscopy

While flow cytometry quantifies the arrest, microscopy visualizes the target engagement.

-

Protocol: HeLa cells grown on coverslips -> Treated with Indole-X7 (24h) -> Fixed (4% Paraformaldehyde) -> Permeabilized (0.5% Triton X-100).

-

Staining:

-

Primary Ab: Mouse anti-

-tubulin. -

Secondary Ab: FITC-conjugated anti-mouse IgG (Green).

-

Counterstain: DAPI (Blue) for nuclei.

-

-

Expected Outcome:

-

Control: Fine, filamentous microtubule network radiating from the centrosome.

-

Indole-X7: Loss of filaments; diffuse green cytoplasmic staining (depolymerized tubulin) and condensed chromatin (mitotic bodies).

-

References

-

Kaur, R., et al. (2014).[2] Recent developments in tubulin polymerization inhibitors: An overview. European Journal of Medicinal Chemistry. Link

-

Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors that Interact with the Colchicine Binding Site. Pharmaceutical Research. Link

-

Pettit, G. R., et al. (1989). Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4.[3][4] Experientia. Link

-

Bhattacharyya, B., et al. (2008). Tubulin–drug interactions: A mechanistic overview. FEBS Journal. Link

-

Wang, Y., et al. (2022). Indole-based tubulin inhibitors: Binding modes and SARs investigations. Molecules. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents [ouci.dntb.gov.ua]

- 3. Structural and biochemical comparison of the anti-mitotic agents colchicine, combretastatin A4 and amphethinile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate

Introduction: The Imperative of Purity for a Versatile Indole Building Block

Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is a highly functionalized indole derivative, representing a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] Its substituted structure makes it a valuable scaffold for the synthesis of more complex molecules, including potential therapeutic agents. In any drug development pipeline, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, yield, and, most importantly, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of orthogonal analytical methodologies for benchmarking the purity of a newly synthesized batch of this compound. We will move beyond simple protocol recitation to explore the causality behind our experimental choices, establishing a self-validating system for robust purity assessment. Our approach integrates High-Performance Liquid Chromatography (HPLC) for impurity separation, Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, providing a comprehensive and trustworthy purity profile.

Synthetic Context and Anticipated Impurity Profile

To develop a robust analytical strategy, we must first understand the potential impurities that may arise during synthesis. A common route to substituted indoles is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[2][3] This reaction, while powerful, is sensitive to conditions and can generate by-products.[4]

Potential impurities in a batch of this compound could include:

-

Starting Materials: Unreacted precursors from the indole core formation or subsequent functionalization steps.

-

Regioisomers: Bromination at other positions on the indole ring (e.g., C-5) or incomplete alkylation.

-

Reaction By-products: Products from side reactions such as aldol condensations or rearrangements, which are known limitations of some indole syntheses.[4]

-

Residual Solvents & Reagents: Trace amounts of solvents (e.g., acetonitrile, ethanol) or excess reagents used during the synthesis and purification.

-

Degradation Products: The indole nucleus can be susceptible to oxidation or acid/base-catalyzed degradation under certain conditions.

An effective purity assessment, therefore, requires techniques that can not only quantify the main component but also separate and identify these structurally similar and dissimilar impurities.

Orthogonal Methodologies for Purity Determination

A cornerstone of trustworthy analytical science is the use of orthogonal methods—techniques that measure the same attribute (in this case, purity) based on fundamentally different physical or chemical principles. This approach minimizes the risk of overlooking impurities that may be "invisible" to a single technique. For this guide, we benchmark our target compound using three indispensable and complementary methods.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Impurity Separation

HPLC is the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity for UV-active compounds like our indole derivative.

The choice of a reversed-phase C18 column is dictated by the predominantly non-polar character of the indole scaffold. A gradient elution method, starting with a higher aqueous composition, is essential to retain and separate any polar impurities before ramping up the organic solvent concentration to elute the main compound and any more non-polar by-products. Acetonitrile is chosen over methanol for its lower viscosity and UV cutoff. The addition of a small amount of acid (e.g., acetic acid) to the mobile phase helps to sharpen peaks by ensuring consistent ionization of any acidic or basic functional groups.[5]

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Acetic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.

-

Gradient: 10% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: 280 nm (a common wavelength for indole compounds).[6]

-

Injection Volume: 10 µL.

-

-

Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all detected peaks.

Caption: qNMR workflow for absolute purity determination.

Liquid Chromatography-Mass Spectrometry (LC-MS): Definitive Impurity Identification

When HPLC-UV detects unknown impurity peaks, LC-MS is the definitive tool for their identification. [7]By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of each impurity, which is often sufficient to deduce its structure, especially when considered in the context of the synthesis reaction. [8][9]

The LC method is identical to the HPLC-UV method to ensure chromatographic correlation. An electrospray ionization (ESI) source is chosen as it is a "soft" ionization technique suitable for polar and thermally labile molecules, minimizing fragmentation and providing a clear molecular ion peak ([M+H]⁺). [9]Scanning a broad mass range ensures that we can detect impurities with molecular weights both lower and higher than the target compound.

-

Sample Preparation: Use the same 0.1 mg/mL sample prepared for the HPLC-UV analysis.

-

Instrumentation: An LC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.

-

LC Conditions: Same as the HPLC-UV method described in section 3.1.

-

MS Conditions:

-

Ionization Mode: ESI Positive.

-

Mass Range: 100 - 800 m/z.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

-

Data Analysis: Correlate each impurity peak in the chromatogram with its corresponding mass spectrum. The molecular weight is determined from the observed m/z value of the molecular ion.

Caption: LC-MS workflow for impurity identification.

Comparative Data Analysis and Discussion

A hypothetical batch of synthesized this compound was analyzed using the three described methods. The results are summarized below.

Table 1: Orthogonal Purity Analysis of Synthesized Compound

| Analytical Technique | Purity Value (%) | Detected Impurities (Area % or Identity) | Strengths | Limitations |

| HPLC-UV | 98.7% | Impurity A (0.6%), Impurity B (0.4%), Others (0.3%) | High resolution, excellent for routine QC, quantitative for known impurities. | Purity is relative (area %); may not detect non-UV active impurities. |